molecular formula C19H19ClN4O3S2 B2967381 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide CAS No. 392241-56-4

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide

Cat. No.: B2967381
CAS No.: 392241-56-4
M. Wt: 450.96
InChI Key: DVKFBZLCVIAKAI-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a benzamide moiety modified by a diethylsulfamoyl (-SO$2$NEt$2$) group. This structure combines the bioactivity of 1,3,4-thiadiazoles—known for antimicrobial, anticancer, and anti-inflammatory properties—with the sulfonamide group, which enhances solubility and target binding. The diethyl substituents on the sulfamoyl group likely influence lipophilicity and metabolic stability compared to simpler sulfonamide analogs.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S2/c1-3-24(4-2)29(26,27)14-11-9-13(10-12-14)17(25)21-19-23-22-18(28-19)15-7-5-6-8-16(15)20/h5-12H,3-4H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKFBZLCVIAKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with diethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Key Substituents Molecular Weight (g/mol) Biological Activity Key References
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide (Target) 2-Chlorophenyl; diethylsulfamoyl benzamide ~450 (estimated) Potential anticancer, antimicrobial (inferred from thiadiazole derivatives)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-Chlorobenzylsulfanyl; dimethylsulfamoyl benzamide 469.0 Antimicrobial activity (inferred from sulfamoyl derivatives)
4-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Chlorophenyl; bromo-substituted benzamide 394.67 Anticancer (pro-apoptotic, cell cycle arrest)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Benzylsulfanyl; dimethylsulfamoyl benzamide 434.6 Enhanced lipophilicity; potential CNS activity
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Trifluoromethylbenzylsulfanyl; 4-chlorophenoxy acetamide ~392 (estimated) Improved metabolic stability (CF$_3$ group)
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,4-Dichlorophenyl; difluorobenzamide ~438 (estimated) Enhanced binding affinity (multiple halogens)

Key Structural and Functional Insights

Substituent Effects on Bioactivity The 2-chlorophenyl group in the target compound provides electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. The diethylsulfamoyl group improves solubility compared to dimethyl analogs (e.g., ) but may reduce metabolic stability due to higher lipophilicity (logP ~3.6 for dimethyl vs. ~4.0 estimated for diethyl).

In contrast, trifluoromethyl groups () enhance metabolic resistance via strong C–F bonds.

Sulfamoyl vs. Carboxamide Derivatives

  • Sulfamoyl-containing compounds (e.g., target, ) exhibit better solubility and enzyme inhibition (e.g., carbonic anhydrase) than carboxamide derivatives ().
  • Acetamide-linked compounds () may adopt distinct binding conformations due to flexible chains, affecting potency.

Crystallographic and Synthetic Considerations

  • Analogs like N-{N-[5-(2,4-Dichlorophenyl)...} () form stable crystals (R factor = 0.044), suggesting ordered structures conducive to target engagement.
  • Synthesis of the target compound likely parallels methods in and , involving condensation of 2-chlorophenylthiadiazole precursors with diethylsulfamoyl benzoyl chloride.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H17ClN4O3S
  • Molecular Weight : 368.84 g/mol

The presence of a chlorophenyl group and a diethylsulfamoyl moiety contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic pathways.
  • Cellular Stress Induction : It can induce oxidative stress in microbial and cancer cells, resulting in apoptosis or cell death.
  • DNA Interaction : Potential interference with DNA replication processes has been suggested, contributing to its anticancer effects.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antibacterial activity.

Antifungal Activity

The compound also demonstrates antifungal properties against several fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These findings indicate its potential use in treating fungal infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)10 µM
HeLa (Cervical Cancer)8 µM

The IC50 values suggest that the compound is effective in inhibiting cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound. For instance:

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for their antimicrobial properties. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanism Investigation : Research published in Cancer Letters investigated the mechanism of action for thiadiazole derivatives against cancer cells. It was found that these compounds could induce apoptosis through the activation of caspase pathways .
  • Synergistic Effects with Other Agents : A study highlighted the potential for this compound to enhance the efficacy of existing antibiotics when used in combination therapy .

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